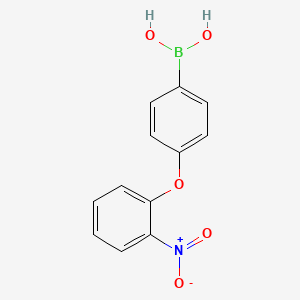

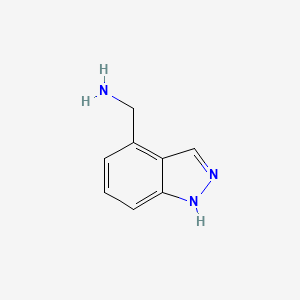

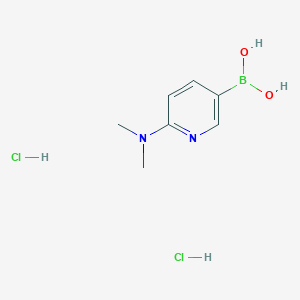

![molecular formula C12H15NO4S B1386827 1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one CAS No. 1170873-06-9](/img/structure/B1386827.png)

1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one

Overview

Description

“1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one” is a chemical compound with the molecular formula C12H15NO4S . It has a molecular weight of 269.32 g/mol. This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of piperidone derivatives, such as “1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one”, has been a subject of interest in the field of organic chemistry. A recent study has developed an organophotocatalysed [1 + 2 + 3] strategy to enable the one-step access to diverse 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .

Molecular Structure Analysis

The InChI code for “1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one” is 1S/C12H15NO2/c1-15-12-4-2-3-10(9-12)13-7-5-11(14)6-8-13/h2-4,9H,5-8H2,1H3 .

Chemical Reactions Analysis

Piperidines, including “1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one”, are among the most important synthetic medicinal blocks for drugs construction. Classical methods to access this structural motif heavily rely on manipulation of cyclic precursors, such as the hydrogenation of unsaturated δ-lactams and oxidation of piperidines .

Physical And Chemical Properties Analysis

The physical form of “1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one” is solid . It is stored at room temperature .

Scientific Research Applications

Synthesis of Medicinal Compounds

Piperidine derivatives, including 1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one, are crucial in the synthesis of pharmaceuticals. They serve as key intermediates in the construction of drugs due to their six-membered heterocycle structure . This compound can be used to synthesize a variety of biologically active molecules with potential therapeutic effects.

Development of Central Nervous System (CNS) Agents

The piperidin-4-one core is often found in compounds that exhibit activity within the CNS. Researchers can use this compound to develop new agents that may act as antidepressants, antipsychotics, or neuroprotective drugs .

Anti-Inflammatory Applications

The sulfonyl group in 1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one suggests potential anti-inflammatory properties. It could be explored for the development of new anti-inflammatory agents, which might be beneficial in treating conditions like arthritis or asthma .

Antimicrobial Activity

Compounds with a piperidin-4-one structure have shown antimicrobial activity. This particular derivative could be researched for its efficacy against various bacterial and fungal infections, contributing to the field of infectious diseases .

Cancer Research

The methoxyphenyl group attached to the sulfonyl moiety might interact with certain biological targets associated with cancer. This makes 1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one a candidate for the synthesis of anticancer agents or as a scaffold for drug discovery projects .

Enzyme Inhibition

Due to its unique structure, this compound could be used in the study of enzyme inhibition, which is a vital aspect of drug development. It may help in designing inhibitors for enzymes that are drug targets for various diseases .

Neurodegenerative Diseases

The piperidine moiety is significant in the development of therapeutic agents for neurodegenerative diseases. Research into 1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one could lead to breakthroughs in treatments for Alzheimer’s or Parkinson’s disease .

Analgesic Properties

Lastly, the compound’s structure is conducive to the development of analgesics. It could be utilized in creating new pain-relief medications, especially for chronic pain management .

Future Directions

Piperidine derivatives, including “1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one”, have significant potential in the pharmaceutical industry. They serve as key precursors or intermediates for the synthesis of multi-substituted piperidines and medicinally relevant compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-(3-methoxyphenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-17-11-3-2-4-12(9-11)18(15,16)13-7-5-10(14)6-8-13/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIPSHOYIQNTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

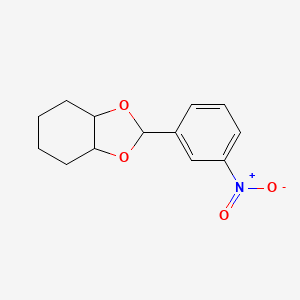

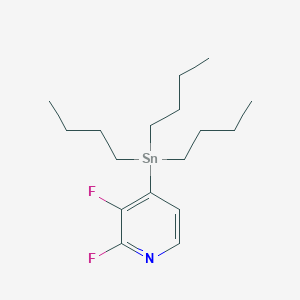

![(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386745.png)

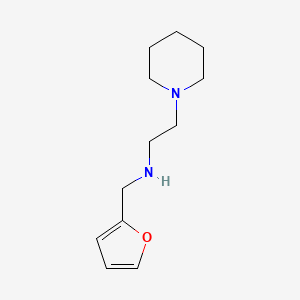

![(5-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386746.png)

![1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one](/img/structure/B1386751.png)